2,4-dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
2,4-Dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a thiazolo[5,4-b]pyridine core and dichloro and benzamide functional groups
Mechanism of Action
Target of Action
The primary target of 2,4-dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the PI3K . PI3K, or phosphoinositide 3-kinase, is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound exhibits extremely strong inhibitory activity against PI3K . It potently inhibits PI3K with nanomolar IC50 values, which is approximately 10-fold higher than that of other PI3K inhibitors . This indicates that it has a high affinity for its target, leading to potent inhibition.
Biochemical Pathways
The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . By inhibiting PI3K, this compound can potentially suppress the growth and proliferation of cancer cells.
Result of Action
The result of the action of this compound is the inhibition of PI3K, leading to the suppression of the PI3K/AKT/mTOR pathway . This can potentially lead to the suppression of cancer cell growth and proliferation.
Biochemical Analysis
Biochemical Properties
The compound 2,4-dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has been found to exhibit potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for this compound .
Cellular Effects
In cellular processes, this compound has been shown to potently inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . This suggests that the compound could have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with PI3Ks . This leads to the inhibition of these enzymes, potentially causing changes in gene expression and other downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and thioamides. Subsequent chlorination and amide formation steps are then carried out to introduce the dichloro and benzamide groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction steps efficiently. Large-scale production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology: In biological research, 2,4-dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has been studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: In industry, this compound can be used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. Its versatility and reactivity make it valuable for producing a wide range of products.
Comparison with Similar Compounds
2,4-Dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide: is structurally similar to other thiazolo[5,4-b]pyridine derivatives, which also exhibit biological activities.
2,4-Disubstituted thiazoles: are another group of compounds with similar biological properties, including antibacterial, antifungal, and anti-inflammatory activities.
Uniqueness: What sets this compound apart from other similar compounds is its specific combination of functional groups and its potential for diverse applications across multiple fields. Its unique structure allows for targeted interactions with biological molecules, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3OS/c20-12-6-7-14(15(21)10-12)17(25)23-13-4-1-3-11(9-13)18-24-16-5-2-8-22-19(16)26-18/h1-10H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZLLLQPTQMIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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